molecular formula C12H10N2O3S2 B2990410 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate CAS No. 1396846-38-0

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate

Cat. No.: B2990410
CAS No.: 1396846-38-0
M. Wt: 294.34
InChI Key: ZGPORVBEXDHESA-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate is a heterocyclic compound combining a benzimidazole core substituted with a methyl group at the 1-position and a thiophene-2-sulfonate moiety at the 5-position. The benzimidazole scaffold is widely studied for its pharmacological versatility, including anticoagulant, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-14-8-13-10-7-9(4-5-11(10)14)17-19(15,16)12-3-2-6-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPORVBEXDHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides, aromatic, and saturated heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product in varying yields depending on the coupling partners .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated derivatives, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A critical comparison with structurally related compounds highlights the role of substituents on biological activity and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity Reference
1-Methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate Benzimidazole Methyl (1-position), thiophene-sulfonate (5-position) Not explicitly reported (inferred anticoagulant/anti-inflammatory potential)
2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]imidazol-5-yl oxadiazole Benzimidazole + oxadiazole Bromothiophene, difluorophenyl-quinoline Anticoagulant, antiplatelet
N-(1-Hexyl-2-propyl-1H-benzo[d]imidazol-5-yl) methanesulfonamide Benzimidazole Hexyl, propyl, methanesulfonamide Anti-inflammatory (97.62% edema reduction)
Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate Benzimidazole Benzyl, thiophene-3-yl, carboxylate Crystallographic stability, potential antitumor activity
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzimidazolone Hydrosulfonyl Antitumor (synthesis focus)

Key Observations :

  • Thiophene vs. Other Heterocycles : The thiophene-sulfonate group in the target compound may enhance π-π stacking interactions in biological targets compared to bromothiophene (in ) or carboxylate esters (in ). Sulfonate groups generally improve water solubility over hydrophobic bromine or ester moieties.
  • Sulfonate vs. Sulfonamide : Methanesulfonamide derivatives (e.g., ) show strong anti-inflammatory activity, suggesting that the sulfonate group in the target compound could exhibit similar efficacy but with altered pharmacokinetics due to increased polarity.
  • Methyl Substitution : The 1-methyl group on the benzimidazole core is a common feature in anticoagulant and anti-inflammatory agents (e.g., ), likely stabilizing the molecule against metabolic degradation.
Physicochemical Properties
Property This compound Ethyl 1-Benzyl-2-(Thiophen-3-yl)-Benzo[d]imidazole-5-carboxylate N-(1-Hexyl-Benzo[d]imidazol-5-yl) Methanesulfonamide
Solubility High (polar sulfonate) Moderate (ester group) Low (long alkyl chain)
LogP ~1.5 (estimated) ~3.2 ~4.0
Metabolic Stability High (methyl group) Moderate (ester hydrolysis) Low (sulfonamide cleavage)

Biological Activity

Overview

1-Methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This compound exhibits potential in various fields, particularly in medicinal chemistry due to its unique structural features combining benzimidazole and thiophene moieties. The following sections will explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Benzimidazole ring : Known for its role in various biological activities.
  • Thiophene moiety : Often contributes to the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .
  • Biofilm Inhibition : The compound has demonstrated efficacy in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
PathogenMIC (μg/mL)Biofilm Formation Inhibition (%)
Staphylococcus aureus0.22 - 0.25Significant reduction
Staphylococcus epidermidisNot specifiedSignificant reduction

Anticancer Activity

The compound's anticancer potential is also notable. Certain derivatives of benzimidazole have been shown to exhibit antiproliferative effects against various cancer cell lines.

Research Insights:

  • Cell Lines Tested : The compound has been evaluated against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells.
  • IC50 Values : Some derivatives exhibited IC50 values greater than 60 μM, indicating low cytotoxicity while still maintaining efficacy against cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, contributing to its antimicrobial action.
  • Cancer Cell Interaction : It may interfere with cellular pathways critical for tumor growth and survival, although specific pathways require further elucidation.

Comparative Analysis with Similar Compounds

The unique combination of the benzimidazole and thiophene structures in this compound distinguishes it from other similar compounds. For instance:

Compound NameStructure TypeNotable Activity
5-Methoxy-1H-benzo[d]imidazoleBenzimidazoleAntimicrobial
2-Mercapto-5-methylbenzimidazoleBenzimidazoleAntifungal
5-Ethoxy-1H-benzo[d]imidazoleBenzimidazoleAnticancer

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